SIRT2 Inhibitory Potency of SirReal1-O-propargyl Versus the Parent SirReal1 Scaffold
SirReal1-O-propargyl (IC50 = 2.4 μM) demonstrates a 1.56-fold improvement in SIRT2 inhibitory potency compared to its parent compound SirReal1 (IC50 = 3.745 μM), despite the addition of the O-propargyl substituent . This indicates that the propargyl group is well tolerated in the SIRT2 binding pocket and does not compromise target engagement. For context, SirReal2 — the most potent SirReal chemotype — exhibits an IC50 of 140 nM (approximately 17-fold more potent than SirReal1-O-propargyl), but SirReal2 lacks the alkyne handle and operates via a partially non-competitive mechanism toward NAD+, whereas SirReal1-based compounds (including SirReal1-O-propargyl) are NAD+-competitive inhibitors [1].
| Evidence Dimension | SIRT2 deacetylase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.4 μM (SirReal1-O-propargyl) |
| Comparator Or Baseline | SirReal1: 3.745 μM; SirReal2: 0.140 μM (140 nM); AGK2: 15.4 ± 0.7 μM (in the ZMAL substrate assay system used for SirReal characterization) [1] |
| Quantified Difference | 1.56-fold more potent than SirReal1; 17-fold less potent than SirReal2; 6.4-fold more potent than AGK2 in the same assay system |
| Conditions | In vitro fluorescence-based deacetylase activity assay using fluorophore-labeled acetyl-lysine substrate (ZMAL); human recombinant SIRT2 enzyme |
Why This Matters
The preserved potency confirms that the O-propargyl modification does not sterically or electronically disrupt SIRT2 binding, validating SirReal1-O-propargyl as a competent warhead for PROTAC design where target engagement must be maintained after conjugation.
- [1] Rumpf T, Schiedel M, Karaman B, et al. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nat Commun. 2015;6:6263. SirReal2 IC50 = 140 nM; SirReal1 26-fold less potent; AGK2 IC50 = 15.4 ± 0.7 μM. View Source
